Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-amino-3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVGWAIMLFOFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Neutral Reagents for Boc Protection
The patent WO2019158550A1 outlines a method avoiding salt forms of reagents to prevent viscosity issues. In this approach, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate is synthesized via:
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Stepwise Coupling : Neutral reagents (Formula A and B) are mixed in acetonitrile with triethylamine (4.6 eq.) at 60°C.
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Stirring and Isolation : After 7 hours, cooling to 0–5°C precipitates the product, yielding 85–93% purity.
Key Advantages :
Chemoenzymatic Synthesis for Enantioselective Production
A chemoenzymatic route from ethyl N-Boc-D-pyroglutamate achieves >99.9% enantiomeric excess (ee):
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Transaminase-Catalyzed Cyclization : Transaminase (ATA) facilitates spontaneous cyclization, forming the chiral piperidine core.
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Boc Protection : Subsequent Boc introduction yields the target compound with 65.8% overall yield.
Reaction Conditions :
Thiadiazole-Mediated Coupling Strategy
A thiadiazole-forming reaction from substituted pyridines (Table 1) involves:
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Imidamide Formation : 5-Isopropoxypicolinimidamide reacts with 2-isothiocyanato-3-methylpyridine in dichloromethane.
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Cyclization : Diisopropyl azodiformate (DIAD) promotes cyclization to yield thiadiazol-5-amine intermediates.
Yield Optimization :
Reaction Optimization and Scalability
Solvent and Base Selection
Temperature and Time Dependence
Industrial-Scale Adaptations
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Patent Method : Scalable to 100+ kg batches with consistent purity (99.35% HPLC).
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Enzymatic Route : Reduced solvent waste by 30% through aqueous co-solvents.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Strong acids like TFA are used to remove the Boc group.
Major Products:
Substitution Reactions: The major products are substituted pyridine derivatives.
Deprotection Reactions: The major product is the free amine.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, especially in targeting specific cancer cell lines. Its mechanism involves interaction with enzymes and receptors critical for cancer cell survival.
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially modulating their activity. This inhibition can prevent substrate binding and catalysis, making it a candidate for drug development targeting metabolic pathways.
Biological Applications
Biological Activity
Research indicates that this compound interacts with several biological targets:
- Receptor Modulation : It has been shown to act as both an agonist and antagonist at certain receptors, influencing downstream signaling pathways that are crucial for cellular functions .
- Interaction Studies : Techniques such as surface plasmon resonance (SPR) and in-cell western assays have been employed to study its interaction profiles with biomolecules .
Chemical Synthesis
Building Block in Organic Synthesis
Due to its structural characteristics, this compound serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Leading to nitro or hydroxyl derivatives.
- Reduction : Resulting in amine derivatives.
- Substitution Reactions : Forming substituted carbamates or amides .
Material Science
This compound is also explored for applications in material science:
- Development of New Materials : Its unique properties make it suitable for creating novel materials with specific functionalities .
Case Study 1: Anticancer Properties
In a study focused on the selective killing of cancer cells with homozygous deletion of the MTAP gene, compounds similar to this compound were shown to enhance the efficacy of treatments by leveraging metabolic vulnerabilities specific to these cancer cells .
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound effectively inhibits PRMT5, a target implicated in various cancers. The inhibition was quantified using an SDMA in-cell western assay, showcasing its potential as a therapeutic agent against PRMT5-dependent cancers .
Mechanism of Action
The mechanism of action of Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate involves the protection of the amino group through the formation of a carbamate linkage. This protection prevents unwanted reactions at the amino group during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with key analogs, emphasizing substituent variations, molecular properties, and applications:
*Estimated based on molecular formula.
Key Differentiators
Substituent Effects on Reactivity: The 5-amino group in the target compound contrasts with halogens (e.g., bromo in CAS 1131041-73-0) or formyl groups (CAS 337904-94-6), enabling nucleophilic reactions (e.g., amidation) instead of electrophilic cross-coupling . Methyl at 3-position reduces steric hindrance compared to bulkier substituents (e.g., aminomethyl in ), enhancing accessibility for downstream modifications.
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (223.28 vs. 323.57 for halogenated analogs) improves solubility in polar solvents like DCM or THF, critical for homogeneous reaction conditions .
Protection Strategy :
- Unlike the bis-Boc derivative (CAS 1393553-87-1), the single Boc group in the target compound allows selective deprotection without destabilizing the core structure .
Biological Activity
Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate, a compound belonging to the carbamate family, is characterized by its complex structure, which includes a tert-butyl group, an amino group, and a pyridine ring. This article explores its biological activity, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O2
- Molecular Weight : Approximately 226.26 g/mol
- Structural Features : The presence of the tert-butyl group enhances solubility and stability, while the amino and pyridine moieties are crucial for biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Compounds similar to this carbamate have shown potential in inhibiting enzymes involved in metabolic pathways.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Interaction Profiles
The compound's interactions with biomolecules can be assessed using techniques such as molecular docking and enzyme assays. For instance:
- Molecular Docking Studies : These studies have indicated that the carbamate moiety can bind effectively to active sites of various enzymes, facilitating inhibition through hydrogen bonding and hydrophobic interactions .
Table 1: Interaction Profiles of this compound
| Interaction Type | Target Enzyme/Protein | Binding Affinity (IC50/Ki) |
|---|---|---|
| Enzyme Inhibition | β-secretase | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | Acetylcholinesterase | Ki = 0.17 μM |
Case Studies and Research Findings
- In Vitro Studies on Neuroprotection :
- In Vivo Models :
- Synthesis and Characterization :
Q & A
Q. What are the recommended synthetic routes for Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate?
- Methodological Answer: The compound is typically synthesized via carbamate protection of the amine group on the pyridine scaffold. A common approach involves reacting 5-amino-3-methylpyridin-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) under reflux conditions . Purification is achieved via column chromatography or recrystallization. Alternative routes may employ coupling agents (e.g., DCC/DMAP) for carbamate formation.
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer: Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and confirmed via thin-layer chromatography (TLC). Structural validation relies on:
- NMR : H NMR (δ ~1.4 ppm for tert-butyl protons, δ ~6.5–8.5 ppm for pyridine aromatic protons).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 252.1273 for CHNO) .
- IR Spectroscopy : Stretching bands at ~1680–1700 cm (C=O of carbamate) and ~3300 cm (N-H of amine).
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer: Recrystallization is typically performed using a mixed solvent system of ethyl acetate and hexane (1:3 v/v) due to the compound’s moderate polarity. Slow evaporation at 4°C yields crystals suitable for X-ray diffraction analysis .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?
- Methodological Answer: Hydrogen-bonding networks are critical for crystal packing. Graph set analysis (e.g., Etter’s rules) can classify interactions such as N-H···O (carbamate) and C-H···π (pyridine ring) . Single-crystal X-ray diffraction (SC-XRD) using SHELXL software reveals intermolecular distances (e.g., N-H···O ≈ 2.8–3.0 Å) and dihedral angles between the pyridine and carbamate groups .
Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?
- Methodological Answer: Discrepancies in unit cell parameters or space group assignments are addressed by:
Q. How does the tert-butyl group affect the compound’s reactivity in further functionalization?
- Methodological Answer: The bulky tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the carbamate oxygen. This can be mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
